molecular formula C21H22N2O3S2 B2795548 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 922965-00-2

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2795548
CAS No.: 922965-00-2
M. Wt: 414.54
InChI Key: OMQQSFDFLZYKJB-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
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Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiazole ring, methoxyphenyl groups, and a propanamide moiety. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of 348.43 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:

  • Anticancer Activity :
    • Several derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting potential as anticancer agents .
    • The presence of the methoxy group has been linked to enhanced activity due to its electron-donating properties, which may stabilize the compound's interaction with biological targets .
  • Antimicrobial Effects :
    • Thiazole derivatives are known for their antimicrobial properties. Research has indicated that compounds with thiazole rings exhibit significant antibacterial and antifungal activities, making them candidates for further development in treating infections .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, including protease inhibition relevant to viral infections. Studies using fluorometric assays have shown that similar thiazole compounds can effectively inhibit SARS-CoV proteases, indicating potential antiviral applications .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Biological Targets : The thiazole moiety is known to interact with various proteins and enzymes through hydrophobic and hydrogen bonding interactions, which are critical for its anticancer and antimicrobial activities .
  • Inhibition of Cell Proliferation : By targeting specific pathways involved in cell cycle regulation, this compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Case Studies

  • Antitumor Activity Study :
    • A study investigated the effects of thiazole derivatives on human cancer cell lines (e.g., U251 glioblastoma). The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that thiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess their effectiveness as potential antibiotics .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1U251 (glioblastoma)1.61Apoptosis induction
2WM793 (melanoma)1.98Cell cycle arrest
3HT29 (colorectal)10-30Inhibition of proliferation

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
AStaphylococcus aureus15
BEscherichia coli20
CPseudomonas aeruginosa25

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-20(15-4-6-16(25-2)7-5-15)23-21(28-14)22-19(24)12-13-27-18-10-8-17(26-3)9-11-18/h4-11H,12-13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQQSFDFLZYKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCSC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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